molecular formula C26H25N3O4S2 B2850036 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-61-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2850036
CAS No.: 683260-61-9
M. Wt: 507.62
InChI Key: AJCFXFSCFFUPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O4S2 and its molecular weight is 507.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity

The synthesis and investigation of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with structural similarities to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, have demonstrated potential as selective class III electrophysiological agents. These compounds exhibit potency in in vitro Purkinje fiber assays, suggesting their utility in cardiac electrophysiology research and potential therapeutic applications in arrhythmias (Morgan et al., 1990).

Antimalarial and COVID-19 Applications

A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures related to the chemical , revealed their efficacy as antimalarial agents and potential applicability in COVID-19 treatment. These sulfonamides were characterized for their antimalarial activity and assessed for ADMET properties, indicating their promising role in treating infectious diseases (Fahim & Ismael, 2021).

Antimicrobial Activity

Research on benzamide derivatives has shown significant antimicrobial properties. Specifically, studies involving thiazole and its derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide derivatives, have reported notable antibacterial and antifungal activities. These findings suggest a potential for developing new antimicrobial agents based on the structural framework of this compound (Chawla, 2016).

Anticancer Activity

The synthesis of novel acridine and bis acridine sulfonamides, derived from 4-amino-N-(4-sulfamoylphenyl)benzamide, has been explored for their inhibitory activity against cytosolic carbonic anhydrase isoforms, which play a role in various physiological functions. These compounds have shown high affinity for cytosolic isoforms hCA I, II, and VII, indicating their potential in cancer research and therapy (Ulus et al., 2013).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-12-14-29(15-13-17)35(32,33)20-9-6-18(7-10-20)25(31)27-19-8-11-23(30)21(16-19)26-28-22-4-2-3-5-24(22)34-26/h2-11,16-17,30H,12-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCFXFSCFFUPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.